2-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
Description
2-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a complex organic compound that features a combination of aromatic rings, methoxy groups, and an isoxazole moiety
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-25-17-7-5-15(6-8-17)19-12-16(23-28-19)13-22-21(24)11-14-4-9-18(26-2)20(10-14)27-3/h4-10,12H,11,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFPMQVVCCDEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the Methoxyphenyl Groups: This step often involves electrophilic aromatic substitution reactions to introduce the methoxy groups onto the phenyl rings.
Formation of the Acetamide Linkage: This can be done through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoxazole ring can be reduced to form an isoxazoline or an open-chain amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like bromine (Br₂) or nucleophiles like sodium methoxide (NaOCH₃) can be used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of isoxazoline or amine derivatives.
Substitution: Formation of halogenated or methoxylated derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For example, studies have shown that derivatives of isoxazole can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and interleukin-8 in human immune cells . The specific compound under discussion may similarly modulate immune responses, making it a candidate for treating conditions like rheumatoid arthritis or atopic dermatitis.
Anticancer Potential
The structural motifs present in 2-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide suggest potential anticancer activity. Isoxazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways .
Antiviral Properties
There is a growing body of evidence supporting the antiviral potential of isoxazole-containing compounds. Research has indicated that certain isoxazole derivatives can inhibit viral replication in vitro against various viruses, including hepatitis C and influenza viruses . The specific compound may exhibit similar antiviral activities, warranting further investigation.
Case Study 1: Anti-inflammatory Effects
In a study examining the effects of related compounds on atopic dermatitis, researchers synthesized a novel isoxazole derivative and assessed its anti-inflammatory effects on immune cells. The results demonstrated significant inhibition of monocyte chemotactic protein-1 secretion, indicating potential therapeutic benefits for inflammatory skin conditions .
Case Study 2: Anticancer Activity
A study focused on the synthesis of various isoxazole derivatives revealed that certain modifications led to enhanced cytotoxicity against cancer cell lines. The presence of methoxy groups was correlated with increased activity against breast cancer cells, suggesting that the compound could be optimized for greater efficacy in cancer treatment .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and methoxy groups could play a crucial role in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide: Lacks the methoxy group on the phenyl ring attached to the isoxazole.
2-(3,4-dimethoxyphenyl)-N-((5-(4-hydroxyphenyl)isoxazol-3-yl)methyl)acetamide: Contains a hydroxy group instead of a methoxy group.
Uniqueness
The presence of both methoxy groups and the isoxazole ring in 2-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
2-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C₁₇H₁₉N₃O₄
- Molecular Weight : 301.337 g/mol
- Density : 1.18 g/cm³
- LogP : 3.543 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the isoxazole moiety plays a crucial role in modulating enzyme activities, particularly those involved in inflammatory and neurodegenerative pathways.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Antioxidant Activity
A study investigating the antioxidant capacity of the compound highlighted its ability to scavenge free radicals effectively. The IC50 value for radical scavenging was found to be significantly lower than that of standard antioxidants like ascorbic acid.
Anti-inflammatory Effects
In vitro experiments demonstrated that the compound reduced the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Anticancer Properties
Research conducted on various cancer cell lines showed that this compound induced apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. The compound exhibited an IC50 value in the micromolar range across different cancer types.
Neuroprotection
In models of oxidative stress-induced neuronal injury, the compound significantly improved cell viability and reduced markers of apoptosis such as cleaved caspase-3 levels, suggesting its potential application in neurodegenerative diseases like Alzheimer's.
Q & A
Q. Resolution Strategies :
- Dose-Response Replication : Validate activity in ≥3 independent assays.
- Structural Analogs : Compare with derivatives (e.g., thiophene-substituted analogs in ) to isolate pharmacophore contributions .
What computational approaches predict the compound’s biological targets and mechanism of action?
Advanced
Methods :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or EGFR (binding energy ≤ -8 kcal/mol suggests high affinity) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with activity trends .
- MD Simulations : Assess target-ligand stability over 100 ns trajectories (RMSD ≤ 2 Å indicates stable binding) .
Validation : Cross-reference computational hits with in vitro enzyme inhibition assays (e.g., IC₅₀ ≤ 10 μM) .
How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Basic
Stability Profile :
- pH Sensitivity : Hydrolysis of the acetamide bond occurs at pH < 3 or > 10; use buffered solutions (pH 6–8) for biological assays .
- Thermal Stability : Decomposes above 150°C; store at -20°C in amber vials to prevent photodegradation .
Methodological Adjustments : Pre-incubate the compound at assay conditions (e.g., 37°C, 1 hr) to confirm stability via HPLC .
What strategies are recommended for designing analogs to establish structure-activity relationships (SAR)?
Advanced
Approaches :
Substituent Variation : Replace 3,4-dimethoxyphenyl with halogenated or alkylated phenyl groups to assess electronic/steric effects .
Isoxazole Modifications : Introduce heterocycles (e.g., thiazole) or alter substituent positions (e.g., 4-methoxy to 3-nitro) .
Bioisosteres : Replace the acetamide with sulfonamide or urea moieties to enhance metabolic stability .
Data Integration : Use PCA (Principal Component Analysis) to cluster analogs by activity and physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
